1-(6-(4-(Trifluoromethyl)phenyl)pyridazin-3-yl)piperidin-3-amine

Description

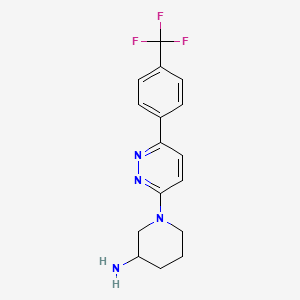

This compound features a pyridazine core substituted at the 6-position with a 4-(trifluoromethyl)phenyl group and at the 3-position with a piperidin-3-amine moiety.

Properties

CAS No. |

919496-28-9 |

|---|---|

Molecular Formula |

C16H17F3N4 |

Molecular Weight |

322.33 g/mol |

IUPAC Name |

1-[6-[4-(trifluoromethyl)phenyl]pyridazin-3-yl]piperidin-3-amine |

InChI |

InChI=1S/C16H17F3N4/c17-16(18,19)12-5-3-11(4-6-12)14-7-8-15(22-21-14)23-9-1-2-13(20)10-23/h3-8,13H,1-2,9-10,20H2 |

InChI Key |

GQZHETJTJWHIFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-(4-(Trifluoromethyl)phenyl)pyridazin-3-yl)piperidin-3-amine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazine ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

1-(6-(4-(Trifluoromethyl)phenyl)pyridazin-3-yl)piperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidin-3-amine moiety can be replaced with other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-(4-(Trifluoromethyl)phenyl)pyridazin-3-yl)piperidin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and anticancer agent.

Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-(4-(Trifluoromethyl)phenyl)pyridazin-3-yl)piperidin-3-amine involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation .

Comparison with Similar Compounds

Pyridazine-Based Antiparasitic Agents

Compound A: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)

- Structure: Pyridine-ethanone backbone with piperazine and trifluoromethylphenyl groups.

- Activity: Non-azolic CYP51 inhibitor with efficacy against Trypanosoma cruzi (EC₅₀ = 0.12 µM), comparable to posaconazole .

- Key Difference : UDO lacks the pyridazine core and piperidine-amine linkage, but shares the trifluoromethylphenyl motif critical for target binding.

Compound B : 6-(4-Methoxyphenyl)pyridazin-3-amine

- Structure : Pyridazine core with 4-methoxyphenyl and amine groups.

Piperidine/Piperazine Derivatives in Patent Literature

Compound C : N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine

- Structure : Cyclopentyl-piperazine conjugate with trifluoromethylphenyl and tetrahydro-2H-pyran-4-amine.

- Synthesis : Reductive amination methods align with strategies for piperidine-containing analogs .

- Key Difference : The cyclopentyl spacer and tetrahydro-pyran group may enhance CNS penetration compared to the target compound’s pyridazine core.

Compound D : 5-(1-(Methylsulfonyl)piperidin-4-yl)-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine

- Structure : Pyrazine core with piperidine-sulfonyl and trifluoromethylpyridyl groups.

- Activity : Optimized for antimalarial activity via physicochemical tuning (e.g., logP = 2.1, solubility = 12 µg/mL) .

- Key Difference : The pyrazine scaffold and sulfonyl-piperidine substituent diverge from the target compound’s pyridazine-piperidine linkage.

Substituted Aniline Derivatives

Compound E : 4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline

- Structure : Aniline derivative with dual trifluoromethyl groups on pyridine and phenyl rings.

- Key Difference : The aniline group replaces the piperidin-3-amine, reducing basicity and altering hydrogen-bonding capacity.

Structural and Functional Insights

- Trifluoromethyl Group : Common across analogs (e.g., UDO, Compound D, E) for enhancing metabolic stability and binding to hydrophobic enzyme pockets.

- Piperidine/Piperazine Moieties : Present in UDO and patent compounds (C, D), suggesting utility in modulating pharmacokinetics (e.g., solubility, half-life).

- Core Heterocycles : Pyridazine (target compound) vs. pyridine (UDO) vs. pyrazine (Compound D) influence electron distribution and target selectivity.

Biological Activity

1-(6-(4-(Trifluoromethyl)phenyl)pyridazin-3-yl)piperidin-3-amine, commonly referred to as compound 1, is a synthetic organic molecule with potential therapeutic applications. Its unique structure incorporates a trifluoromethyl group and a pyridazine moiety, which are known to influence biological activity. This article explores the biological activity of compound 1, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is C16H17F3N4, with a molecular weight of 348.33 g/mol. The structural components include:

- Pyridazine ring : A six-membered aromatic ring containing two nitrogen atoms.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

- Piperidine moiety : Contributes to its pharmacological profile.

Pharmacological Effects

- Inhibition of Sphingomyelinase : Recent studies have highlighted the potential of compound 1 as an inhibitor of neutral sphingomyelinase (nSMase), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease (AD). In vitro assays demonstrated that compound 1 significantly reduces nSMase activity, which is crucial for sphingolipid metabolism and neuronal health .

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Preliminary data suggest that it may reduce the production of pro-inflammatory mediators, making it a candidate for treating inflammatory conditions .

- Antioxidant Activity : Compound 1 has shown potential antioxidant properties, which could contribute to its neuroprotective effects. This activity is essential in mitigating oxidative stress associated with various diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the trifluoromethyl group and the piperidine structure can significantly alter the biological activity of compound 1. For instance:

- Trifluoromethyl Substitution : Variations in the position or number of fluorine atoms can enhance or diminish inhibitory effects on nSMase.

- Piperidine Modifications : Altering substituents on the piperidine ring can impact both pharmacokinetics and potency against target enzymes .

Study on Alzheimer’s Disease Models

A notable study evaluated the efficacy of compound 1 in mouse models of Alzheimer's disease. The results indicated that administration of compound 1 led to a significant reduction in amyloid plaque formation and improved cognitive function markers compared to control groups. Pharmacokinetic analysis revealed favorable brain penetration, supporting its potential as a therapeutic agent for neurodegenerative conditions .

In Vitro COX Inhibition Assays

In vitro assays were conducted to assess the COX inhibitory activity of compound 1. The results demonstrated that it inhibited COX-1 and COX-2 enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that compound 1 could be developed as an alternative treatment for inflammatory diseases .

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.